
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide, also known as BMT-047, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. BMT-047 belongs to the class of thiazole-containing small molecules, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways. For example, 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has also been shown to inhibit the JAK-STAT signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide inhibits cell proliferation and induces apoptosis in cancer cells. 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has also been shown to inhibit viral replication and suppress the production of pro-inflammatory cytokines in vitro. In vivo studies have demonstrated that 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide exhibits antitumor activity and reduces inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide in lab experiments is its potent biological activity, which makes it a useful tool for investigating the mechanisms of cancer cell growth, viral replication, and inflammation. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation of using 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Moreover, the mechanism of action of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is not fully understood, which limits its potential applications in drug development.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide. One direction is to investigate the structure-activity relationship of thiazole-containing small molecules, which could lead to the development of more potent and selective compounds. Another direction is to investigate the potential of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases. Moreover, further studies are needed to elucidate the mechanism of action of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide and its potential side effects.
Métodos De Síntesis
The synthesis of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide involves the reaction of 2-mercaptothiophene-3-carboxamide with 4-methyl-2-bromoacetic acid and triethylamine in the presence of N,N-dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature for 12 hours, followed by purification using column chromatography. The yield of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is approximately 60%, and the purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been investigated for its potential therapeutic properties in various scientific research studies. One study showed that 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide exhibits potent antitumor activity against human breast cancer cells by inducing cell cycle arrest and apoptosis. Another study demonstrated that 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has antiviral activity against Zika virus by inhibiting viral replication. Moreover, 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS2/c1-5-4-14-9(11-5)12-8(13)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHNNRCADPSNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49675548 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5029479.png)
![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl propionate](/img/structure/B5029502.png)
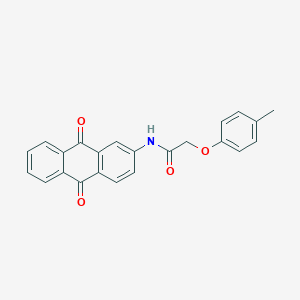
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5029507.png)
![4-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-N-phenylbenzamide](/img/structure/B5029528.png)
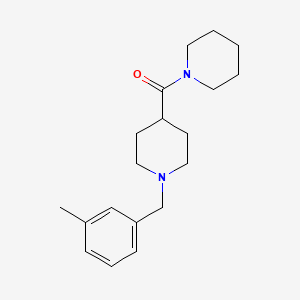
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5029544.png)
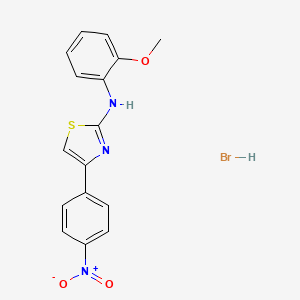
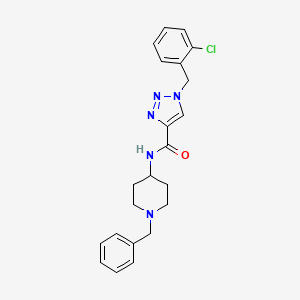
![2-phenylethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5029556.png)
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5029558.png)
![N-(tert-butyl)-5-chloro-2-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5029561.png)
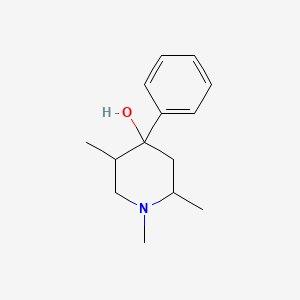
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5029575.png)